molecular formula C18H22N2OS B2623662 2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 667437-53-8

2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B2623662
CAS No.: 667437-53-8
M. Wt: 314.45
InChI Key: VWIODHZJOQEKOI-UHFFFAOYSA-N
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Description

This compound, with the CAS number 774575-35-8, is a bicyclic thiophene derivative featuring a hexahydrocycloocta[b]thiophene core substituted with an amino group at position 2 and a carboxamide group at position 2. The N-(4-methylphenyl) substituent introduces moderate lipophilicity and steric bulk compared to other aryl groups.

Properties

IUPAC Name

2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-12-8-10-13(11-9-12)20-18(21)16-14-6-4-2-3-5-7-15(14)22-17(16)19/h8-11H,2-7,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIODHZJOQEKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) as reagents .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with careful control of reaction parameters to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups to the thiophene ring.

Scientific Research Applications

2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory cytokines and mediators . The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ primarily in the substituents on the phenyl ring of the carboxamide moiety. These variations influence physicochemical properties, synthetic accessibility, and biological activity:

Compound Name Substituent (R) CAS Number Molecular Weight Key Properties/Notes
2-Amino-N-(4-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide 4-Cl 669740-02-7 334.87 Increased electron-withdrawing effect; potential enhanced receptor binding
2-Amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide 3-Cl 777876-93-4 334.87 Meta-substitution may alter steric interactions compared to para-Cl analogs
2-Amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide 4-OCH₃ 774575-35-8 340.44 Improved solubility due to methoxy group; discontinued commercial status
2-Amino-N-(2-ethoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide 2-OCH₂CH₃ N/A 354.46 Ortho-ethoxy group may hinder rotational freedom, affecting conformation

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., Cl) : Enhance binding to hydrophobic pockets in target enzymes, as seen in antimycobacterial activity .
  • Electron-donating groups (e.g., OCH₃) : Improve aqueous solubility but may reduce membrane permeability .
  • Steric effects : Ortho-substituted derivatives (e.g., 2-ethoxyphenyl) exhibit conformational constraints that could limit biological activity .

Biological Activity

2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H24N2S
  • Molecular Weight : 304.46 g/mol

This compound features a cyclooctathiophene structure which is significant in various biological interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antitumor Activity : Similar compounds have shown potential in inhibiting tumor cell proliferation. For instance, derivatives with similar structures have been evaluated for their effects on cancer cell lines, demonstrating dose-dependent inhibition of cell growth.
  • Antimicrobial Properties : Compounds within the thiophene class have been noted for their antimicrobial activities against various pathogens, including Mycobacterium tuberculosis.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Biological Activity Data

A summary of biological activities and findings related to similar compounds is presented in the table below:

Activity Type Compound Tested Concentration (μM) Effect Observed
Antitumor2-amino-4-methylphenyl derivative50Inhibition of KB cell proliferation
Antimicrobial2-amino-thiophene derivative5 - 200MIC = 0.20 - 0.44 against resistant isolates
Enzyme InhibitionVarious thiophenesVariesSignificant inhibition of enzyme activity

Case Studies

  • Antitumor Effects :
    A study conducted on a phenoxazine derivative similar to our compound revealed that it inhibited the proliferation of human epidermoid carcinoma (KB) cells in a concentration-dependent manner. At a concentration of 50 μM for 9 hours, there was a notable accumulation of cells in S and G2/M phases, indicating cell cycle arrest .
  • Antimicrobial Activity :
    Research on a series of 2-aminothiophenes demonstrated potent activity against Mycobacterium tuberculosis. The minimum bactericidal concentration (MBC) was found to be less than 5 μM for certain derivatives, showcasing their potential as anti-TB agents .
  • Mechanistic Studies :
    Investigations into the mechanism by which these compounds exert their effects have shown that they may inhibit critical pathways such as mycolic acid synthesis in Mtb, which is essential for bacterial survival and pathogenicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiophene precursors with appropriate acylating agents. For example, analogous compounds (e.g., 2-amino-3-acyl-tetrahydrobenzothiophene derivatives) are synthesized using anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under inert conditions . Optimization includes varying reaction time, temperature, and stoichiometry. Purification via reverse-phase HPLC (e.g., MeCN:H₂O gradients) or recrystallization (methanol) is critical for yield improvement .

Q. How should researchers handle safety and storage protocols for this compound given its structural analogs?

  • Methodological Answer : Structural analogs (e.g., ethyl 2-amino-thiophene carboxylates) are classified as skin/eye irritants (Category 2/2A) and respiratory toxicants (Category 3). Mandatory precautions include:

  • Use of PPE (nitrile gloves, lab coats, goggles).
  • Storage in airtight containers at 2–8°C, away from incompatible materials (oxidizers).
  • Immediate neutralization of spills with inert adsorbents (silica gel) and disposal via hazardous waste protocols .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substitution patterns and cyclohexahydro ring conformation (e.g., δ 1.5–2.5 ppm for cyclohexane protons) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxamide, NH₂ bends at ~1600 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Tools like ICReDD’s reaction path search methods integrate quantum chemical calculations to predict regioselectivity and stability of intermediates. For example, optimizing the carboxamide’s electron-withdrawing effects on the thiophene ring can enhance binding to bacterial targets (e.g., DNA gyrase). Experimental validation via MIC assays against Gram-positive/negative strains is recommended .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Methodological Answer : Discrepancies may arise from variations in substituents (e.g., 4-methylphenyl vs. chlorophenyl groups). Systematic SAR studies should:

  • Compare MIC values of analogs (e.g., compound 23 vs. 31 in ).
  • Use molecular docking to assess binding affinity differences.
  • Control experimental variables (e.g., bacterial strain viability, solvent effects in assays) .

Q. How can researchers validate the compound’s mechanism of action against bacterial targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Directly test inhibition of targets like dihydrofolate reductase (DHFR) using spectrophotometric methods (e.g., NADPH oxidation at 340 nm).
  • Membrane Permeability Studies : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes .

Q. What advanced purification techniques address challenges in isolating stereoisomers or polymorphs?

  • Methodological Answer :

  • Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers.
  • Crystallography : Screen solvents (e.g., DMSO/EtOH mixtures) to isolate stable polymorphs, confirmed via PXRD .

Experimental Design & Data Analysis

Q. How should dose-response studies be structured to evaluate toxicity in eukaryotic cells?

  • Methodological Answer :

  • Use MTT/WST-1 assays on mammalian cell lines (e.g., HEK-293) with serial dilutions (1–100 µM).
  • Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers (Annexin V/PI) .

Q. What statistical approaches are robust for analyzing heterogeneous datasets in SAR studies?

  • Methodological Answer :

  • Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity.
  • Use Bayesian models to account for missing data or assay variability .

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